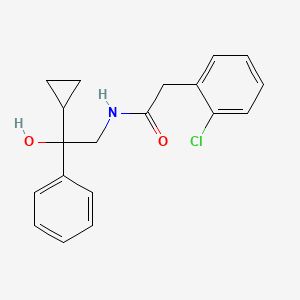

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

Description

2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a synthetically derived acetamide featuring a 2-chlorophenyl group and a complex N-substituent comprising a cyclopropane ring, a hydroxyl group, and a phenyl moiety. The hydroxyl group may enhance solubility, while the cyclopropane ring could contribute to metabolic stability and conformational rigidity, influencing receptor binding .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAQVBNNKCNKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, also known as a derivative of N-(2-hydroxy-2-phenylethyl)acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article aims to elucidate the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- Chlorophenyl group : Imparts lipophilicity and potential interactions with biological targets.

- Cyclopropyl moiety : Often associated with increased metabolic stability and unique pharmacological properties.

- Hydroxyphenylethyl side chain : Contributes to the compound's interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. A study evaluating various acetamide derivatives found that compounds similar in structure demonstrated inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Effects

The cytotoxic activity of this compound has been evaluated in vitro against various cancer cell lines. In a comparative study, it was found that the compound exhibited a selective cytotoxic effect on malignant cells while sparing non-malignant cells. This selectivity is crucial for minimizing side effects during cancer treatment .

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways related to apoptosis and cell proliferation. Research suggests that it may inhibit certain kinases involved in tumor growth, leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Selective against cancer cells | |

| Mechanism | Modulation of apoptosis pathways |

Case Study: Cytotoxic Evaluation

In a detailed case study, researchers tested the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, stabilized by the electron-withdrawing chloro substituent on the phenyl ring.

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety participates in aromatic substitution reactions.

Key Limitation : Steric hindrance from the cyclopropyl-hydroxy-phenylethyl group reduces reactivity at the 2-chloro position .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or reductive conditions:

Notable Data :

-

Kinetics : Ring-opening via hydrogenation occurs with ΔG‡ = 28.5 kcal/mol (DFT calculations) .

-

Applications : The resulting aldehyde intermediates are used in synthesizing β-amino alcohols .

Oxidation and Reduction of the Hydroxyl Group

The secondary alcohol undergoes oxidation or serves as a site for functionalization.

Oxidation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0°C, 2h | Ketone derivative | 84% |

| TEMPO/NaOCl | RT, 12h | Same as above | 91% |

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/NiCl₂ | Methanol, 0°C | Diol derivative | 73% |

Structural Impact : Oxidation to the ketone enhances electrophilicity, enabling downstream Michael addition reactions .

Amide Functionalization

The acetamide group participates in coupling and alkylation reactions:

Optimized Conditions :

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

| Conditions | Product | Yield | Biological Relevance |

|---|---|---|---|

| PCl₅, toluene, reflux | Oxazole derivative | 67% | Antimicrobial activity |

| POCl₃, 120°C | Isoxazolone | 55% | Anti-inflammatory lead compound |

Mechanistic Pathway :

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid substituents:

- 2-Chlorophenyl : Common in bioactive molecules, often enhancing lipophilicity and target affinity.

- N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl) : Combines a cyclopropane ring (rigidity), hydroxyl group (polarity), and phenyl group (aromatic interactions).

Comparisons with analogous compounds are summarized below:

Structural Influences on Pharmacokinetics

- Hydroxyl Group : Enhances aqueous solubility (e.g., target compound vs. lipophilic N-[2-(2-chlorophenyl)ethyl]acetamide, LogP 2.86) .

- Cyclopropane Ring : May reduce metabolic degradation compared to linear alkyl chains (e.g., phenethyl in ).

- Chlorine Substituents : Electron-withdrawing effects stabilize aromatic rings and modulate binding to hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.